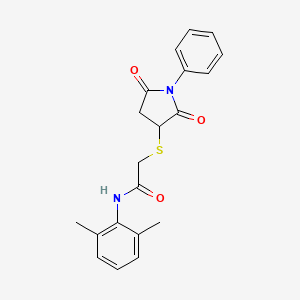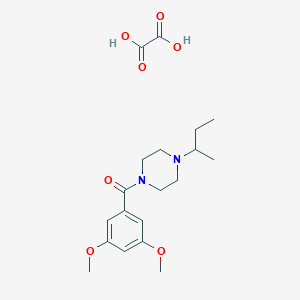![molecular formula C25H20N2O3 B4015180 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione](/img/structure/B4015180.png)
2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione
Descripción general
Descripción
2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione is a complex organic compound that features both indole and isoindole moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione typically involves multiple steps, including the formation of the indole and isoindole rings. One common method involves the reaction of 2-phenylindole with sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt, which is then reacted with iodomethane to yield the N-methylated indole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit acetylcholine esterase, which is involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially providing therapeutic benefits for conditions like Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxindole: An oxidized form of indole with significant biological activity.
Benzimidazole: Contains a fused benzene and imidazole ring, similar to the indole structure.
Uniqueness
2-[1-Benzyl-2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-isoindole-1,3-dione is unique due to its combination of indole and isoindole moieties, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-[1-(2,3-dihydroindol-1-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-23-19-11-5-6-12-20(19)24(29)27(23)22(16-17-8-2-1-3-9-17)25(30)26-15-14-18-10-4-7-13-21(18)26/h1-13,22H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNXSCYTPLFIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-6-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4015099.png)
![1-(4-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B4015100.png)
![1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4015105.png)
![1-[4-(methylthio)benzyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B4015112.png)

![1-(3-Chloro-2-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B4015138.png)
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4015150.png)
![ethyl 2-{[(1,3-benzodioxol-5-ylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4015157.png)
![1-[4-(butan-2-yl)phenyl]-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4015164.png)
![5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE](/img/structure/B4015167.png)


![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4015183.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B4015192.png)
